(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) is a complex organotin compound with the molecular formula C37H72O6S3Sn and a molecular weight of 827.87 g/mol . This compound is characterized by its unique structure, which includes a butylstannylidyne core bonded to three thioethylene groups, each further connected to 3,5,5-trimethylhexanoate moieties .
Vorbereitungsmethoden
The synthesis of (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) involves multiple steps. The primary synthetic route includes the reaction of butylstannylidyne with thioethylene and 3,5,5-trimethylhexanoic acid under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thioethylene groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thioethylene groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) involves its interaction with molecular targets through its organotin core and thioethylene groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
(Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) can be compared with other organotin compounds such as:
- (Dimethylstannylene)bis(thioethane-1,2-diyl)dinonan-1-oate
- (Dibutylstannylene)bis(thioethylene)dipalmitate
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of butylstannylidyne and thioethylene groups in (Butylstannylidyne)tris(thioethylene) tris(3,5,5-trimethylhexanoate) provides distinct chemical properties and reactivity, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
68298-43-1 |
---|---|
Molekularformel |
C37H72O6S3Sn |
Molekulargewicht |
827.9 g/mol |
IUPAC-Name |
2-[butyl-bis[2-(3,5,5-trimethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-9(8-11(2,3)4)7-10(12)13-5-6-14;1-3-4-2;/h3*9,14H,5-8H2,1-4H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
DSPHQOAUZNUHDJ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[Sn](SCCOC(=O)CC(C)CC(C)(C)C)(SCCOC(=O)CC(C)CC(C)(C)C)SCCOC(=O)CC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.